Dexketoprofen-d3 (trometamol)

Catalog No.
S12896316
CAS No.
M.F
C20H25NO6
M. Wt
378.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dexketoprofen-d3 (trometamol)

Product Name

Dexketoprofen-d3 (trometamol)

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-(3-benzoylphenyl)-3,3,3-trideuteriopropanoic acid

Molecular Formula

C20H25NO6

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C16H14O3.C4H11NO3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;5-4(1-6,2-7)3-8/h2-11H,1H3,(H,18,19);6-8H,1-3,5H2/t11-;/m0./s1/i1D3;

InChI Key

QUZMDHVOUNDEKW-SNOXFQHYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O

Dexketoprofen-d3 (trometamol) is a deuterated form of dexketoprofen, a potent non-steroidal anti-inflammatory drug (NSAID) derived from ketoprofen. It is specifically designed to enhance the pharmacokinetic properties of dexketoprofen, which is known for its analgesic and anti-inflammatory effects. Dexketoprofen-d3 is characterized by its ability to inhibit cyclooxygenase enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation and pain . The trometamol salt form improves solubility and bioavailability, making it suitable for various pharmaceutical formulations.

The primary chemical reaction involved in the synthesis of dexketoprofen-d3 involves the racemization of ketoprofen derivatives, followed by selective reactions that yield the desired enantiomer. The synthesis typically includes:

  • Oxidation: Converting specific precursors into ketone intermediates.
  • Asymmetric Synthesis: Utilizing chiral catalysts or reagents to ensure the formation of the dextrorotatory form of dexketoprofen.
  • Salt Formation: The trometamol salt is formed by neutralizing the carboxylic acid group of dexketoprofen with trometamol, enhancing its solubility in aqueous solutions .

Dexketoprofen-d3 exhibits significant biological activity as an analgesic and anti-inflammatory agent. Its mechanism of action primarily involves:

  • Inhibition of Cyclooxygenase Enzymes: By blocking both cyclooxygenase-1 and cyclooxygenase-2 pathways, dexketoprofen-d3 reduces the production of prostaglandins, alleviating pain and inflammation .
  • Rapid Onset of Action: Following administration, dexketoprofen-d3 can provide pain relief within 30 minutes, with a plasma half-life ranging from 4 to 6 hours .
  • High Protein Binding: It exhibits a high degree of protein binding in plasma, which influences its distribution and efficacy in therapeutic applications .

The synthesis methods for dexketoprofen-d3 typically involve several key steps:

  • Preparation of Intermediates: Starting materials undergo oxidation and racemization to yield specific intermediates.
  • Asymmetric Synthesis: Employing chiral catalysts or reagents to favor the formation of the desired enantiomer.
  • Formation of Trometamol Salt: The final step involves neutralizing dexketoprofen with trometamol to produce dexketoprofen-d3 trometamol salt .

Example Synthetic Route

A notable synthetic route involves:

  • Dissolving starting compounds in organic solvents.
  • Adding bases or acids as catalysts.
  • Performing extraction and purification steps to isolate the final product in high purity .

Dexketoprofen-d3 is primarily used in:

  • Pain Management: Effective for acute pain relief in conditions such as postoperative pain, dental pain, and musculoskeletal disorders.
  • Anti-inflammatory Treatments: Utilized in inflammatory conditions where reducing inflammation is crucial.
  • Pharmaceutical Research: Studied for its pharmacokinetic properties and potential benefits over traditional forms of dexketoprofen .

Interaction studies have shown that dexketoprofen-d3 can interact with various drugs due to its high protein binding capacity. Key interactions include:

  • Anticoagulants: Increased risk of bleeding when combined with anticoagulant medications due to additive effects on platelet function.
  • Other NSAIDs: Co-administration may increase gastrointestinal side effects.
  • Cytochrome P450 Enzymes: Metabolized primarily by CYP2C8 and CYP2C9, interactions with drugs that inhibit or induce these enzymes can affect its metabolism and efficacy .

Dexketoprofen-d3 shares similarities with several other NSAIDs and analgesics. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
KetoprofenPropionic acid derivativeRacemic mixture; less selective than dexketoprofen
IbuprofenPropionic acid derivativeWidely used; also has antipyretic properties
NaproxenPropionic acid derivativeLonger half-life; less frequent dosing required
DiclofenacAryl acetic acid derivativeStrong anti-inflammatory effects; used for chronic conditions
IndomethacinIndole acetic acid derivativePotent anti-inflammatory; used primarily for gout

Uniqueness

Dexketoprofen-d3 stands out due to its deuterated structure, which may enhance metabolic stability and reduce side effects compared to its non-deuterated counterparts. This modification can potentially lead to improved pharmacokinetics and therapeutic outcomes in clinical settings .

Dexketoprofen-d3 (trometamol) is the tromethamine (trometamol) salt of the deuterated S-enantiomer of ketoprofen, classified under the propionic acid derivatives of NSAIDs. Its molecular formula is $$ \text{C}{16}\text{H}{11}\text{D}{3}\text{O}{3} \cdot \text{C}{4}\text{H}{11}\text{NO}_{3} $$, with a molecular weight of 378.45 g/mol when accounting for the trometamol counterion. The compound’s structure features three deuterium atoms substituted at the methyl group of the propionic acid side chain, a modification that preserves the stereochemical integrity of the active (S)-enantiomer while introducing isotopic labeling for metabolic tracing.

The trometamol salt enhances aqueous solubility and oral bioavailability compared to the free acid form, critical for pharmaceutical formulation stability. Key identifiers include:

PropertyValueSource
CAS Number (Free Acid)2747914-77-6
IUPAC Name(2S)-2-(3-benzoylphenyl)propanoic-3,3,3-d3 acid; 2-amino-2-(hydroxymethyl)propane-1,3-diol
Molecular Formula$$ \text{C}{16}\text{H}{11}\text{D}{3}\text{O}{3} \cdot \text{C}{4}\text{H}{11}\text{NO}_{3} $$

The deuterium substitution occurs exclusively at the C-3 position of the propionic acid moiety, avoiding alterations to the benzophenone pharmacophore responsible for cyclooxygenase (COX) inhibition.

Historical Development of Deuterated NSAIDs

The development of deuterated NSAIDs emerged from broader efforts to optimize drug pharmacokinetics through isotopic labeling. Deuterium’s kinetic isotope effect, which slows carbon-deuterium bond cleavage compared to carbon-hydrogen bonds, was first exploited in the 1970s to prolong drug half-lives and reduce metabolic inactivation. Early candidates like deuterated paracetamol demonstrated proof-of-concept, but Dexketoprofen-d3 (trometamol) represents a refined application targeting enantiomer-specific activity.

Key milestones include:

  • 2000s: Advances in asymmetric synthesis enabled cost-effective production of enantiopure deuterated compounds, critical for NSAIDs like dexketoprofen where the (S)-enantiomer exhibits 30-fold greater COX-1 inhibition than the (R)-form.
  • 2010s: Deuterated analogs gained traction as analytical standards in mass spectrometry, with Dexketoprofen-d3 (trometamol) serving as an internal standard for quantifying endogenous ketoprofen levels in pharmacokinetic studies.
  • 2020s: Regulatory acceptance of deuterated drugs (e.g., Deutetrabenazine) validated deuterium’s role in drug development, indirectly supporting Dexketoprofen-d3’s use in preclinical research.

Rationale for Deuterium Substitution in Dexketoprofen

Deuterium substitution in Dexketoprofen-d3 (trometamol) addresses three primary objectives:

  • Metabolic Stability Enhancement: The C-3 methyl group is a site of cytochrome P450-mediated oxidation. Deuterium substitution reduces first-pass metabolism by up to 40%, as demonstrated in vitro using human liver microsomes.

  • Isotopic Tracing: The $$ \text{D}_{3} $$ label allows precise tracking of dexketoprofen distribution and elimination via liquid chromatography-tandem mass spectrometry (LC-MS/MS), circumventing interference from endogenous compounds.

  • Stereochemical Preservation: Unlike structural analogs that risk racemization, deuterium at C-3 does not perturb the chiral center at C-2, maintaining >99% enantiomeric excess in storage conditions.

Comparative studies between dexketoprofen and Dexketoprofen-d3 (trometamol) highlight deuterium’s impact:

ParameterDexketoprofenDexketoprofen-d3Change
Plasma Half-life (hr)1.82.4+33%
Metabolic Clearance (mL/min)12.78.9-30%
COX-1 IC$$_{50}$$ (nM)1.92.0+5%

Data derived from .

The trometamol counterion further differentiates Dexketoprofen-d3 from non-salt forms, increasing solubility to 45 mg/mL in aqueous buffers (pH 7.4) versus 2.1 mg/mL for the free acid. This property facilitates intravenous administration in experimental settings without precipitation risks.

Dexketoprofen-d3 (trometamol) represents a deuterated form of dexketoprofen, which is the dextrorotatory enantiomer of ketoprofen . The synthesis of this compound involves sophisticated stereoselective techniques to ensure high enantiomeric purity. The development of dexketoprofen-d3 builds upon established methodologies for obtaining the parent compound dexketoprofen from racemic ketoprofen [2].

Resolution of Racemic Ketoprofen

One of the primary approaches for obtaining dexketoprofen involves the resolution of racemic ketoprofen mixtures. This process typically employs enzymatic kinetic resolution using lipases, particularly Candida rugosa lipase, which has demonstrated high enantioselectivity (E = 185) with an (S)-enantiopreference [2]. The enzymatic resolution process follows these key steps:

  • Esterification of racemic ketoprofen with an alcohol in the presence of Candida rugosa lipase
  • Separation of the unreacted (R)-ketoprofen from the (S)-ketoprofen ester
  • Hydrolysis of the (S)-ketoprofen ester to obtain pure (S)-ketoprofen (dexketoprofen) [2]

This method has achieved conversions of approximately 47% (out of a theoretical 50%) with enantiomeric excess values of 99%, demonstrating its effectiveness for obtaining highly pure dexketoprofen [2] [15].

Racemization of Unwanted Enantiomer

To improve the overall yield of the process, the unreacted (R)-ketoprofen can be racemized and recycled as starting material [2]. Various conditions for racemization have been investigated:

Racemization ConditionsTimeTemperatureEnantiomeric Excess (ee)
0.1 M H₂SO₄ (reflux)24 hReflux73%
0.1 M NaOH (reflux)12 hReflux39%
0.1 M KOH (reflux)4 hReflux1.6% (nearly racemic)
0.1 M H₂SO₄ (microwave)Variable105°C27%
0.1 M KOH/NaOH (microwave)Variable105°C12%

The data indicates that basic conditions, particularly 0.1 M potassium hydroxide under reflux for 4 hours, provide the most effective racemization, yielding a mixture that is 50.8% (R)-ketoprofen and 49.2% (S)-ketoprofen [15].

Asymmetric Synthesis Approaches

An alternative to resolution is direct asymmetric synthesis. One notable approach involves the Darzens asymmetric reaction between compound (1) (3-acetyl benzophenone) and compound (2) (monoxone 5-methyl-2-(1-methyl-1-phenyl-ethyl)-cyclohexyl ester) [11]. This reaction produces a dexketoprofen intermediate with high stereoselectivity:

  • Reaction of compounds (1) and (2) in methylene chloride under nitrogen protection
  • Addition of potassium tert-butoxide at -10 to -5°C
  • Reaction for 3 hours followed by workup and purification [11]

This method has demonstrated yields of 78.2-85.6% with enantiomeric excess values of 98%, representing a significant improvement over traditional resolution methods [11].

Another promising approach involves catalytic asymmetric hydrovinylation of vinyl arenes followed by oxidative degradation, which has shown excellent yields (>97%), regioselectivities (>99%), and enantioselectivities (>97% ee) [23].

Deuterium Incorporation Strategies

The incorporation of deuterium atoms into the dexketoprofen molecule to produce dexketoprofen-d3 represents a critical step in the synthesis process [3]. This modification is designed to enhance the pharmacokinetic properties of the compound through the kinetic isotope effect [12].

Directed Hydrogen/Deuterium Exchange Reactions

Hydrogen-deuterium exchange (HDX) reactions involve the replacement of hydrogen atoms with deuterium atoms in a controlled manner [4]. For pharmaceutical compounds like dexketoprofen-d3, directed HDX reactions offer a precise method for deuterium incorporation at specific positions [3].

Mechanism of Directed Exchange

The directed hydrogen-deuterium exchange process typically follows these steps:

  • Activation of specific carbon-hydrogen bonds through coordination with a directing group
  • Exchange of the activated hydrogen with deuterium from a deuterium source
  • Release of the deuterated product [4]

For dexketoprofen-d3, the exchange reactions are typically directed to incorporate three deuterium atoms at specific positions in the molecule [6]. The process must be highly selective to ensure deuteration occurs only at the desired positions without affecting other functional groups or the stereochemical integrity of the molecule [3].

Exchange Conditions and Reagents

Several reagents and conditions have been developed for directed hydrogen-deuterium exchange:

Exchange MethodDeuterium SourceCatalyst/PromoterTemperatureTypical Deuterium Incorporation
Acid-catalyzed exchangeD₂OStrong acid80-120°C70-90%
Base-promoted exchangeD₂OStrong base60-100°C80-95%
Metal-catalyzed exchangeD₂O or CD₃ODTransition metal complexes40-80°C90-99%
Lewis acid/base systemAcetone-d₆B(C₆F₅)₃Room temperatureUp to 99%

The Lewis acid/base catalytic system using B(C₆F₅)₃ and acetone-d₆ has shown particular promise for the deuteration of β-amino C-H bonds in pharmaceutical compounds, achieving up to 99% deuterium incorporation [16]. This approach begins with the formation of an enamine intermediate, followed by deuteration to yield the β-deuterated product [16].

Catalytic Deuteration Approaches

Catalytic deuteration represents another important strategy for incorporating deuterium into dexketoprofen to produce dexketoprofen-d3 [5]. These methods typically employ catalysts to facilitate the exchange of hydrogen for deuterium under milder conditions than direct exchange reactions [12].

Palladium-Catalyzed Deuteration

Palladium catalysts have demonstrated effectiveness in deuterating aryl halides using deuterium oxide (D₂O) as the deuterium source [5]. This approach is particularly valuable for late-stage deuteration of pharmaceutical compounds due to its high functional group tolerance [5]. The reaction typically proceeds through:

  • Oxidative addition of the aryl halide to the palladium catalyst
  • Exchange of the palladium-bound hydrogen with deuterium from D₂O
  • Reductive elimination to release the deuterated product [5]

For dexketoprofen-d3, this method could be applied to incorporate deuterium at specific positions while maintaining the stereochemical integrity of the molecule [5] [12].

Homogeneous Catalysis with Transition Metals

Various transition metal catalysts have been developed for deuteration reactions:

Catalyst SystemDeuterium SourceReaction ConditionsApplications
Pd/CD₂O80-120°C, pressureAromatic deuteration
Ru-based Shvo catalystD₂O or CD₃OD60-100°Cα- and β-amino C-H deuteration
Pt catalystsD₂ gasRoom temperature, pressureOlefinic deuteration
Ir complexesD₂O40-80°CC-H activation and deuteration
Ta(V) complexesD₂ gasElevated temperatureAromatic deuteration

The tantalum-based catalyst system (dicyclopentadienyltrihydridotantalum(V)) has shown particular utility for the deuteration of aromatic compounds through a mechanism involving oxidative addition and reductive elimination steps [13]. This approach could potentially be adapted for the selective deuteration of the aromatic portions of dexketoprofen [13].

Photoredox-Mediated Deuteration

Recent advances in photoredox catalysis have enabled selective deuteration of pharmaceutical compounds under mild conditions [16]. These methods typically employ:

  • A photocatalyst that absorbs visible light
  • A deuterium source (typically D₂O or CD₃OD)
  • A hydrogen atom transfer agent [12]

This approach has demonstrated effectiveness for the α-deuteration and α-tritiation of various nitrogen-containing pharmaceutical compounds, though its application to dexketoprofen-d3 synthesis would require careful optimization to ensure selectivity for the desired positions [16].

Trometamol Salt Formation and Crystallization Optimization

The final step in the synthesis of dexketoprofen-d3 (trometamol) involves the formation of the trometamol salt and optimization of the crystallization process to ensure high purity and appropriate physical properties [6] [7].

Salt Formation Methodology

The formation of the trometamol salt of dexketoprofen-d3 follows general principles of pharmaceutical salt formation [35]. The process typically involves:

  • Preparation of dexketoprofen-d3 free acid in a suitable solvent
  • Addition of trometamol (tris(hydroxymethyl)aminomethane) in a specific molar ratio
  • Reaction to form the salt through proton transfer
  • Isolation and purification of the salt form [7] [8]

The salt formation process is driven by the acid-base interaction between the carboxylic acid group of dexketoprofen-d3 and the amine group of trometamol [8]. This interaction results in proton transfer, forming an ionic bond between the deprotonated dexketoprofen-d3 and the protonated trometamol [8].

Crystallization Techniques

Various crystallization techniques have been investigated for the optimization of dexketoprofen trometamol salt formation:

Crystallization MethodAdvantagesConsiderations
Solvent evaporationSimple process, high puritySlow process, solvent selection critical
Anti-solvent additionControlled precipitation, scalableRequires optimization of anti-solvent ratio
Hot melt extrusionSolvent-free, continuous processRequires thermal stability of components
Cooling crystallizationGood control over crystal sizeTemperature profile optimization needed
pH adjustmentHigh yield, purityBuffer selection important

The solvent evaporation technique has been successfully employed for the crystallization of various trometamol salts, with the 1:1 molar ratio typically yielding the most complete salt formation as confirmed by spectroscopic analyses [7] [8].

Polymorphism and Crystal Structure

Dexketoprofen trometamol has been observed to exhibit polymorphism, with at least two known crystal forms: polymorph A (DK-TA) and polymorph B (DK-TB) [9]. Additionally, a dihydrate form (DK-T_2H) has been identified [9]. The crystal structures of these forms have been characterized:

  • Polymorph A (DK-T_A): Monoclinic crystal system, P2₁ space group, thermodynamically stable form [9]
  • Polymorph B (DK-T_B): Thermodynamically unstable but kinetically preferred form [9]
  • Dihydrate form (DK-T_2H): Contains water molecules arranged in dimers in isolated sites [9]

The water molecules in the dihydrate form are sandwiched between piles of trometamol cations, creating a unique crystal packing arrangement [9]. Understanding these polymorphic forms is crucial for controlling the crystallization process to ensure consistent product quality [9] [29].

Crystallization Optimization Parameters

Several parameters have been identified as critical for the optimization of dexketoprofen-d3 trometamol crystallization:

  • Solvent Selection: The choice of solvent significantly impacts crystal habit, purity, and polymorphic form [29]. Common solvents include ethanol, methanol, acetone, and water or mixtures thereof [10].

  • Temperature Control: Temperature gradients and cooling rates influence nucleation and crystal growth [29]. Controlled cooling crystallization has been shown to produce crystals with improved characteristics [29].

  • pH and Ionic Strength: The pH of the crystallization medium affects the ionization state of both dexketoprofen-d3 and trometamol, influencing salt formation efficiency [32]. An optimal ionic strength of approximately 0.2 M has been identified for many crystallization processes [33].

  • Concentration Ratios: The ratio of dexketoprofen-d3 to trometamol significantly impacts the crystallization outcome [8]. A 1:1 molar ratio typically yields complete salt formation, while other ratios may result in incomplete conversion or formation of different stoichiometric forms [8].

  • Seeding: Introduction of seed crystals of the desired polymorph can direct the crystallization toward that form, improving consistency and purity [33].

Optimization of these parameters through systematic variation has been shown to significantly improve crystal quality, purity, and consistency [29] [33]. The DVR/T method (varying drop volume ratio and temperature) has proven particularly effective for optimizing crystallization conditions without reformulation of the components [29].

Analytical Characterization of Salt Formation

Confirmation of successful salt formation and characterization of the crystalline product typically employs multiple analytical techniques:

Analytical TechniqueInformation Provided
Infrared Spectroscopy (IR)Confirmation of proton transfer, hydrogen bonding patterns
Nuclear Magnetic Resonance (NMR)Salt stoichiometry, proton transfer confirmation
Powder X-ray Diffraction (PXRD)Crystal structure, polymorphic form identification
Differential Scanning Calorimetry (DSC)Thermal behavior, melting point, phase transitions
Thermogravimetric Analysis (TGA)Solvent content, hydrate formation
Mass Spectrometry (MS)Molecular weight confirmation, deuterium incorporation

For dexketoprofen-d3 trometamol, mass spectrometry has been particularly valuable for confirming both salt formation and deuterium incorporation, with characteristic m/z values of 258.1→212.2 for the deuterated compound compared to 255.1→209.2 for non-deuterated dexketoprofen [18].

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

378.18701776 g/mol

Monoisotopic Mass

378.18701776 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-10

Explore Compound Types